

structure-activity relationship (SAR) studies of 4-substituted 2-phenylthiazoles

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Compound of Interest

Compound Name: 4-(Iodomethyl)-2-phenylthiazole

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A Comparative Guide to the Structure-Activity Relationship of 4-Substituted 2-Phenylthiazoles

The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Modifications at the 4-position of the thiazole ring have been a key strategy for optimizing the potency and selectivity of these molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-substituted 2-phenylthiazoles, drawing upon experimental data from various studies to elucidate the impact of different substituents on their biological effects, which include antimicrobial, antifungal, and enzyme inhibitory activities.

Comparative Analysis of Biological Activity

The biological activity of 4-substituted 2-phenylthiazoles is significantly influenced by the nature of the substituent at the 4-position of the thiazole ring. The following tables summarize quantitative data from several key studies, showcasing the impact of these modifications on different biological targets.

Antifungal Activity against Candida albicans

A study focused on the development of novel CYP51 inhibitors for antifungal applications revealed that the size of the substituent at the 4-position of the 2-phenylthiazole ring is a critical determinant of activity.[1][2]



Compound ID	R1 Substituent at 4- position	MIC (μg/mL) against C. albicans ATCC 10231
A1	Н	4
A2	СН₃	>64
A3	C2H5	>64
A4	n-C₃H ₇	>64
SZ-C14 (Lead)	Н	8

Data sourced from Li et al. (2025).[1][2]

The data clearly indicates that even small alkyl substituents at the 4-position lead to a significant decrease in antifungal activity against Candida albicans, with the unsubstituted analog (A1) showing the best profile in this series.[1][2]

Dual Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition

In the pursuit of dual inhibitors for pain and inflammation, a series of 4-phenylthiazole analogs were synthesized and evaluated. The substitution pattern on the 4-phenyl ring was found to be crucial for activity against both human sEH and FAAH.[3]

Compound ID	Substitution on 4- phenyl ring	Human sEH IC₅o (nM)	Human FAAH IC₅o (nM)
4a	2-F	20 ± 2	110 ± 10
4b	3-F	17 ± 1	140 ± 20
4c	4-F	12.0 ± 0.9	130 ± 10
4p	3-OCH₃	13 ± 1	14 ± 1
4s	3-OCF₃	11 ± 1	10.0 ± 0.9

Data sourced from Vitale et al. (2025).[3]



The SAR for this series revealed that electron-donating groups on the 4-phenyl ring are generally well-tolerated by both enzymes.[3] Notably, compounds 4p and 4s emerged as potent dual inhibitors.[3]

Antimicrobial Activity

A study on 2,4-disubstituted thiazoles as antimicrobial agents highlighted the importance of substituents on the 2-phenyl ring for activity against various bacterial and fungal strains.[4][5][6] The presence of nitro (NO₂) and methoxy (OCH₃) groups at the para position of the phenyl ring significantly enhanced antimicrobial activity.[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative experimental protocols for the synthesis and biological evaluation of 4-substituted 2-phenylthiazoles.

General Synthesis of 4-Substituted 2-Phenylthiazole Derivatives (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the thiazole ring.

- Step 1: α-Halogenation of a Ketone. A starting ketone (e.g., a substituted acetophenone) is reacted with a halogenating agent (e.g., bromine or N-bromosuccinimide) in a suitable solvent like acetic acid or diethyl ether to yield an α-haloketone.
- Step 2: Cyclocondensation. The resulting α-haloketone is then reacted with a thioamide (e.g., thiobenzamide) in a solvent such as ethanol. The mixture is typically heated under reflux to facilitate the cyclocondensation reaction, which forms the 2,4-disubstituted thiazole ring.[1]
- Step 3: Work-up and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the pure 4-substituted 2-phenylthiazole derivative.[1]



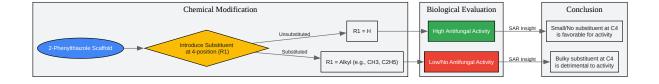
In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds is commonly determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

- Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific cell density.
- Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
- Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate containing the diluted compounds. The plate is then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
- Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which is typically assessed by visual inspection or by measuring the optical density.[2]

Visualizing Structure-Activity Relationships and Workflows

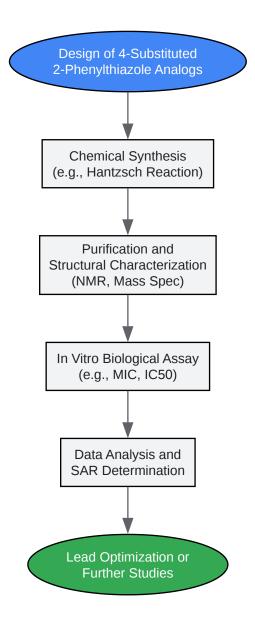
Diagrams generated using Graphviz can effectively illustrate the logical relationships in SAR studies and experimental workflows.





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Caption: Logical flow of a structure-activity relationship (SAR) study on the 4-position of the 2-phenylthiazole core.



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Caption: A typical experimental workflow for the design, synthesis, and evaluation of novel 2-phenylthiazole derivatives.



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